1H,1H,7H-Perfluorohexyl methyl carbonate
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Overview
Description
1H,1H,7H-Perfluorohexyl methyl carbonate is a fluorinated organic compound with the molecular formula C9H6F12O3. . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,7H-Perfluorohexyl methyl carbonate typically involves the reaction of perfluorohexyl alcohol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:
C6F13CH2OH+ClCOOCH3→C6F13CH2OCOOCH3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H,1H,7H-Perfluorohexyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield perfluorohexyl alcohol and methanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce perfluorohexyl alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Perfluorohexyl alcohol and methanol.
Reduction: Perfluorohexyl alcohol.
Substitution: Various substituted perfluorohexyl derivatives.
Scientific Research Applications
1H,1H,7H-Perfluorohexyl methyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluorohexyl methyl carbonate is primarily based on its ability to interact with various molecular targets through its fluorinated moiety. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of molecular targets and influence biological pathways.
Comparison with Similar Compounds
1H,1H,7H-Perfluorohexyl methyl carbonate can be compared with other fluorinated carbonates such as:
- 1H,1H,5H-Octafluoropentyl methyl carbonate
- 1H,1H,9H-Perfluorononyl methyl carbonate
Uniqueness
The uniqueness of this compound lies in its specific chain length and degree of fluorination, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high chemical stability and hydrophobicity .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F12O3/c1-23-4(22)24-2-5(12,13)7(16,17)9(20,21)8(18,19)6(14,15)3(10)11/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVBJRAVQTBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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